

2,8-Nonanedione: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: 2,8-Nonanedione

Cat. No.: B3051024

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,8-nonanedione**, a linear diketone with potential applications as a synthetic building block in medicinal chemistry. While not a widely commercialized reagent, its synthesis is well-documented, and its chemical structure as a 1,7-dicarbonyl compound lends itself to the construction of heterocyclic scaffolds of interest in drug discovery.

Commercial Availability

2,8-Nonanedione (CAS No. 30502-73-9) is not readily available from major chemical suppliers. Researchers interested in this compound may need to pursue custom synthesis or inquire with smaller, specialized chemical providers. No commercial-grade technical data sheets with detailed specifications were identified at the time of this publication.

Physicochemical Properties

A summary of the key physicochemical properties of **2,8-nonanedione** is provided in the table below, compiled from publicly available database information.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem[2], ECHEM[3]
Molecular Weight	156.22 g/mol	PubChem[2], ECHEM[3]
CAS Number	30502-73-9	PubChem[2], ECHEM[1]
IUPAC Name	nonane-2,8-dione	PubChem[2]
SMILES	CC(=O)CCCCCC(=O)C	PubChem[2]
InChIKey	APAPZQYXOGNKGH-UHFFFAOYSA-N	PubChem[2]

Spectroscopic and Analytical Data

Characterization data for **2,8-nonanedione** has been reported in the literature. The following table summarizes key analytical parameters from a published synthesis protocol.

Analysis Type	Data
Melting Point	47–48 °C
¹ H NMR (500 MHz, CDCl ₃)	δ: 1.22–1.28 (m, 2 H), 1.54 (apparent quintet, J = 7.5 Hz, 4 H), 2.10 (s, 6 H), 2.40 (t, J = 7.5 Hz, 4 H)
¹³ C NMR (125 MHz, CDCl ₃)	δ: 23.6, 28.7, 30.1, 43.5, 209.1
Infrared (KBr)	2936, 2866, 1716, 1702, 1464, 1408, 1378, 1360, 1230, 1163, 958 cm ⁻¹
Elemental Analysis (Calcd. for C ₉ H ₁₆ O ₂)	C, 69.19; H, 10.32
Elemental Analysis (Found)	C, 68.92; H, 10.56

Experimental Protocols

Synthesis of 2,8-Nonanedione

A reliable method for the synthesis of **2,8-nonanedione** from 1,8-nonadiyne has been published in Organic Syntheses. The following protocol is an adaptation of that procedure.

Materials:

- 1,8-nonadiyne (42 mmol, 1 equiv)
- Methyl(triphenylphosphine)gold ($\text{CH}_3\text{AuPPh}_3$) (0.088 mmol, 0.2 mol%)
- Sulfuric acid (21.2 mmol, 0.5 equiv) in 21 mL of water
- Methanol (120 mL)
- Diethyl ether
- Saturated NaHCO_3 solution
- Saturated NaCl solution
- Anhydrous magnesium sulfate
- Pentane

Procedure:

- A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar is charged with 1,8-nonadiyne, methyl(triphenylphosphine)gold, the sulfuric acid solution, and methanol.
- The mixture is heated to reflux (oil bath temperature of 70–75 °C) and stirred for 2 hours. Reaction completion can be monitored by gas chromatography.
- After cooling to room temperature, the methanol is removed by rotary evaporation.
- The resulting residue is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).

- The combined ether layers are washed with saturated NaHCO_3 solution (50 mL) and saturated NaCl solution (50 mL), then dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation to yield the crude product as a colorless solid.
- The crude solid is recrystallized from boiling pentane. The resulting crystals are collected by vacuum filtration, washed with ice-cold pentane, and dried under vacuum to afford **2,8-nonanedione**.

Application in Heterocycle Synthesis: Paal-Knorr Pyrrole Synthesis

The 1,7-dicarbonyl structure of **2,8-nonanedione** makes it a suitable substrate for the Paal-Knorr synthesis, a classical and robust method for preparing substituted pyrroles, furans, and thiophenes.^{[4][5][6][7]} Pyrrole scaffolds are of significant interest in drug development, being present in numerous bioactive molecules.^{[8][9][10]} The following is a representative protocol for the synthesis of a substituted pyrrole from **2,8-nonanedione**.

Materials:

- **2,8-Nonanedione** (10 mmol, 1 equiv)
- Primary amine (e.g., aniline or benzylamine) (10 mmol, 1 equiv)
- Ethanol
- Glacial acetic acid (catalytic amount)

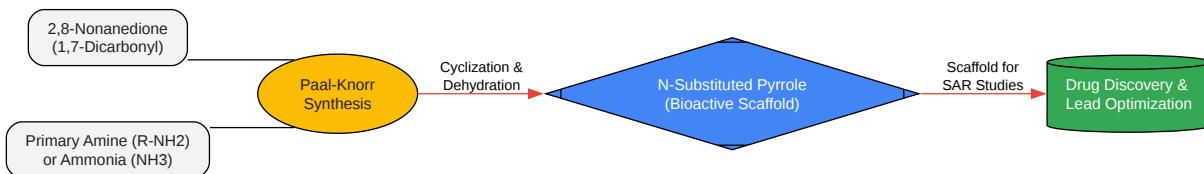
Procedure:

- In a round-bottomed flask, dissolve **2,8-nonanedione** in ethanol.
- Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure.
- The residue can be purified by column chromatography on silica gel to yield the corresponding N-substituted 2,8-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrrole.

Logical and Experimental Workflows

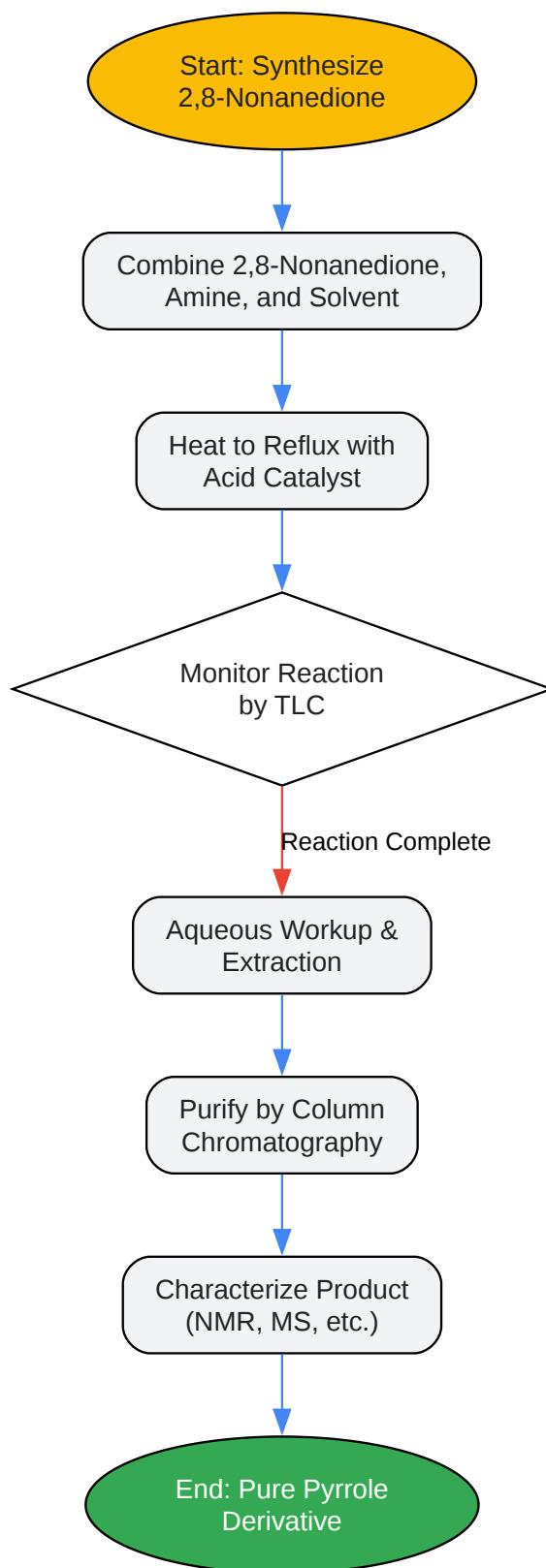
The synthetic utility of **2,8-nonanedione** for drug development professionals lies in its role as a precursor to heterocyclic systems. The Paal-Knorr synthesis provides a direct pathway from this linear diketone to substituted pyrroles, which are prevalent in medicinal chemistry.



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Caption: Paal-Knorr synthesis workflow for drug discovery.

The diagram above illustrates the logical flow from **2,8-nonanedione** to a molecular scaffold relevant to drug discovery. By reacting with an amine, **2,8-nonanedione** can be converted into a pyrrole derivative. This heterocyclic core can then be further modified in lead optimization campaigns.



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Caption: Experimental workflow for pyrrole synthesis.

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